molecular formula C24H26ClFN2O3 B2542810 2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1211627-16-5

2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2542810
CAS No.: 1211627-16-5
M. Wt: 444.93
InChI Key: NCGFBXWBYAJSEC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structural characteristics, including a blend of chlorinated and fluorinated aromatic systems coupled with a piperazine ring. These structural features lend this compound a suite of interesting chemical and biological properties, positioning it as a valuable subject in both industrial and academic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one typically begins with the chlorination of phenol to produce 4-chlorophenol. Subsequent etherification with 2-chloropropionic acid yields 2-(4-chlorophenoxy)-propionic acid. This intermediate undergoes cyclization and subsequent reactions to form the cyclopropane ring and integrate the piperazine moiety. Key steps involve using reagents such as sodium hydride, phosphorus oxychloride, and ethyl acetate under controlled conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature control, solvent selection, and reaction time is crucial. Utilizing continuous flow reactors can improve efficiency and scalability. The final purification often involves crystallization or chromatography to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: Reductive conditions, such as hydrogenation using palladium on carbon, can reduce the compound, potentially affecting the aromatic rings and the cyclopropane moiety.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, where halide atoms are replaced by nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Reagents like lithium aluminum hydride, sodium borohydride, and palladium catalysts are commonly used in the reduction reactions, while oxidizing agents like chromium trioxide and permanganates are used in oxidation reactions.

Major Products Formed

Reaction with oxidizing agents typically forms various carboxylic acids and ketones. Reductive conditions may yield simpler hydrocarbons and reduced aromatic systems. Substitution reactions generate a wide array of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound finds extensive applications across various fields:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Explored for its potential therapeutic properties, particularly in designing drugs targeting specific receptors or enzymes.

  • Industry: Utilized in the manufacture of specialty chemicals and materials, owing to its stable yet reactive nature.

Mechanism of Action

The compound's mechanism of action is closely tied to its ability to interact with specific molecular targets such as G-protein-coupled receptors or enzyme active sites. It can modulate the activity of these proteins by either inhibiting or activating them, depending on its binding affinity and the structural conformation it adopts upon interaction.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of functional groups, offering a distinct balance between hydrophobic and hydrophilic properties. Similar compounds might include:

  • 2-(4-Bromophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one

  • 2-(4-Methoxyphenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one

  • 2-(4-Fluorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one

Each of these compounds shares the core structure but varies in its specific substituents, leading to differences in reactivity, biological activity, and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN2O3/c1-24(2,31-19-9-5-17(25)6-10-19)23(30)28-13-11-27(12-14-28)22(29)21-15-20(21)16-3-7-18(26)8-4-16/h3-10,20-21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGFBXWBYAJSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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